N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine
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Overview
Description
N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine is an organic compound with the molecular formula C17H15IN2. This compound is characterized by the presence of an iodine atom, a methyl group, and an indole moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine typically involves the reaction of 3-iodo-4-methylaniline with 2-methyl-1H-indole-3-carbaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-iodo-4-methylaniline: A precursor in the synthesis of the target compound.
2-methyl-1H-indole-3-carbaldehyde: Another precursor used in the synthesis.
BIRB 796: A compound synthesized using 3-iodo-4-methylaniline, known for its anti-inflammatory properties.
Uniqueness
N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine is unique due to its specific combination of functional groups and the presence of the indole moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H15IN2 |
---|---|
Molecular Weight |
374.22g/mol |
IUPAC Name |
N-(3-iodo-4-methylphenyl)-1-(2-methyl-1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C17H15IN2/c1-11-7-8-13(9-16(11)18)19-10-15-12(2)20-17-6-4-3-5-14(15)17/h3-10,20H,1-2H3 |
InChI Key |
NYROBCNTXXOACE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CC2=C(NC3=CC=CC=C32)C)I |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(NC3=CC=CC=C32)C)I |
Origin of Product |
United States |
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